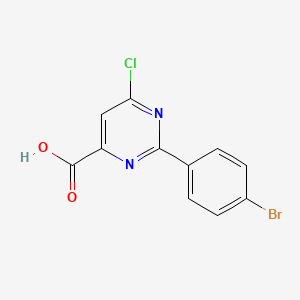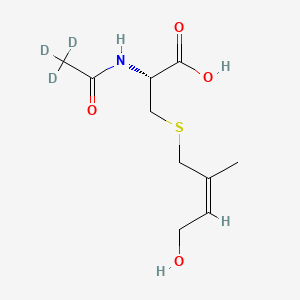
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is a biochemical compound with the molecular formula C10H17NO4S and a molecular weight of 247.31. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while reduction can yield thiols .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its role in proteomics research.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of pharmaceuticals and other biochemical products
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their structure and function. This modification can influence various cellular processes, including signal transduction and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant used in various therapeutic applications.
S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine: A related compound with similar biochemical properties.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This uniqueness makes it valuable for specialized research applications in proteomics and other fields .
Eigenschaften
Molekularformel |
C10H17NO4S |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(2R)-3-[(Z)-4-hydroxy-2-methylbut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3-/t9-/m0/s1/i2D3 |
InChI-Schlüssel |
DYNVIOHFLMIYFE-LWIFFADISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C(=C\CO)/C)C(=O)O |
Kanonische SMILES |
CC(=CCO)CSCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
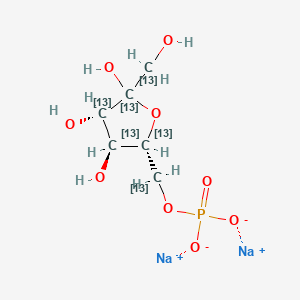
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
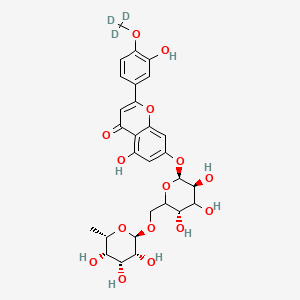
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
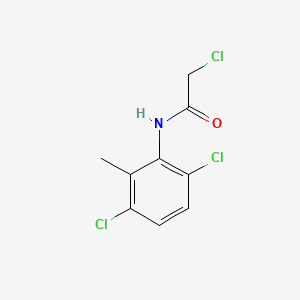
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
